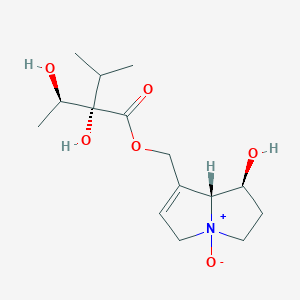

Rinderine N-oxide

Description

BenchChem offers high-quality Rinderine N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rinderine N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13-,15+,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAWGBOKUFFVMB-ONKJOZRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of Rinderine N-oxide?

An In-depth Examination of the Chemical Properties, Metabolism, and Analysis of a Pyrrolizidine (B1209537) Alkaloid

This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to Rinderine N-oxide, a naturally occurring pyrrolizidine alkaloid. This document is intended for researchers, scientists, and professionals in the fields of pharmacology, toxicology, and drug development who are investigating the biological activities and potential applications of this class of compounds.

Chemical and Physical Properties

Rinderine N-oxide is the N-oxide derivative of the pyrrolizidine alkaloid Rinderine. The addition of an oxygen atom to the tertiary nitrogen of the necine base significantly alters the molecule's polarity and biological disposition.

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₅NO₆ | |

| Molecular Weight | 315.36 g/mol | |

| CAS Number | 137821-16-0 | |

| Appearance | Solid (presumed) | General knowledge |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Higher water solubility than the parent alkaloid | General property of N-oxides |

| Storage Conditions | Store at < -15°C |

Spectroscopic Data

Detailed spectroscopic data for Rinderine N-oxide is not extensively reported in the literature. However, based on the known spectral characteristics of pyrrolizidine alkaloid N-oxides, the following features can be anticipated.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals for the pyrrolizidine core, with shifts influenced by the N-oxide group. Protons on carbons adjacent to the nitrogen atom will be deshielded. |

| ¹³C NMR | Carbon signals of the pyrrolizidine skeleton, with carbons alpha to the N-oxide group showing a downfield shift. |

| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ is expected. A characteristic fragmentation is the loss of an oxygen atom ([M+H - 16]⁺), which is indicative of an N-oxide. |

| Infrared (IR) Spectroscopy | A characteristic N-O stretching vibration is expected in the range of 950-970 cm⁻¹. |

Experimental Protocols

General Protocol for the Synthesis of Pyrrolizidine Alkaloid N-oxides

This protocol describes a general method for the N-oxidation of a pyrrolizidine alkaloid, such as Rinderine, to its corresponding N-oxide.

Materials:

-

Pyrrolizidine alkaloid (e.g., Rinderine)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure:

-

Dissolve the starting pyrrolizidine alkaloid in dichloromethane.

-

Cool the solution in an ice bath.

-

Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude N-oxide.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol (B129727) in ethyl acetate).

General Protocol for the Isolation of Rinderine N-oxide from Plant Material

This protocol outlines a general procedure for the extraction and isolation of pyrrolizidine alkaloid N-oxides from plant sources, such as species from the Boraginaceae family.

Materials:

-

Dried and ground plant material

-

Methanol or ethanol

-

Hydrochloric acid (e.g., 1 M)

-

Ammonia (B1221849) solution

-

Dichloromethane or chloroform (B151607)

-

Anhydrous sodium sulfate

-

Zinc dust (for reduction of N-oxides to free bases for analytical purposes)

Procedure:

-

Extract the ground plant material exhaustively with methanol or ethanol.

-

Concentrate the extract under reduced pressure.

-

Acidify the residue with dilute hydrochloric acid and extract with dichloromethane or chloroform to remove non-basic compounds.

-

The aqueous layer containing the protonated alkaloids and N-oxides is then basified with ammonia solution.

-

Extract the aqueous layer with dichloromethane or chloroform to isolate the free base alkaloids.

-

The N-oxides, being more water-soluble, will largely remain in the aqueous layer.

-

The aqueous layer can be further purified by techniques such as solid-phase extraction or column chromatography on a suitable stationary phase to isolate the N-oxides.

-

For analytical confirmation, a portion of the N-oxide fraction can be treated with zinc dust to reduce the N-oxides to their corresponding tertiary alkaloids, which can then be identified by comparison with authentic standards.

Metabolic Pathway and Toxicity

The toxicity of Rinderine N-oxide is intrinsically linked to its metabolism. While the N-oxide form itself is generally considered less toxic, it can be reduced back to the parent alkaloid, Rinderine, by gut microbiota and hepatic enzymes. Rinderine is then metabolically activated in the liver to form highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to genotoxicity and hepatotoxicity.

Caption: Metabolic pathway of Rinderine N-oxide leading to toxicity.

Experimental Workflow: Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of Rinderine N-oxide from a plant matrix.

Caption: General workflow for the isolation and analysis of Rinderine N-oxide.

Rinderine N-oxide: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rinderine (B1680642) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA), is a naturally occurring secondary metabolite found in various plant species. As with other PAs, Rinderine N-oxide and its corresponding free base, rinderine, are of significant interest to researchers in pharmacognosy, toxicology, and drug development due to their potential biological activities and toxicity. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for Rinderine N-oxide in plants, with a focus on providing practical information for scientific professionals.

Natural Sources and Occurrence of Rinderine N-oxide

Rinderine N-oxide is primarily found in plants belonging to the Boraginaceae family, with notable occurrences in the genera Rindera and Cynoglossum. Pyrrolizidine alkaloids, in general, are also prevalent in the Asteraceae and Fabaceae families. These compounds are often present as a mixture of the free base and the corresponding N-oxide, with the N-oxide form frequently being the predominant analogue in the plant.

The distribution of Rinderine N-oxide can vary significantly between different plant species and even within different parts of the same plant. Environmental factors and the developmental stage of the plant can also influence the concentration of these alkaloids.

Quantitative Data on Rinderine N-oxide and Related Pyrrolizidine Alkaloids

The following table summarizes the available quantitative data on the occurrence of Rinderine N-oxide and total pyrrolizidine alkaloids in selected plant species. It is important to note that specific quantitative data for Rinderine N-oxide is often limited, with many studies reporting the total PA or PANO content.

| Plant Species | Family | Plant Part | Analyte | Concentration | Reference |

| Rindera graeca | Boraginaceae | Aerial Parts, In vitro Shoots & Hairy Roots | Rinderine N-oxide | Present (Qualitative) | [1] |

| Rindera umbellata | Boraginaceae | Aerial Parts, Roots, Seeds | Rinderine & Rinderine N-oxide | Present (Qualitative) | [2] |

| Cynoglossum creticum | Boraginaceae | Leaves, Flowers, Stems | Total PAs and PANOs | Up to 3507 mg/kg | [3] |

| Cynoglossum officinale | Boraginaceae | Leaves, Stems, Buds, Flowers, Pods | Total PAs and PANOs | 60-90% of total PAs are N-oxides |

Note: The concentrations of PAs can vary widely based on genetic and environmental factors. The data presented should be considered as indicative.

Biosynthesis of Rinderine N-oxide

The biosynthesis of Rinderine N-oxide follows the general pathway for pyrrolizidine alkaloids. The pathway commences with the synthesis of the necine base, which is derived from amino acids. This necine base is then esterified with a necic acid to form the parent alkaloid, rinderine. The final step is the N-oxidation of the tertiary nitrogen atom of the pyrrolizidine ring to yield Rinderine N-oxide. While the general pathway is understood, the specific enzymes catalyzing each step in the biosynthesis of rinderine are not yet fully characterized[4][5].

Caption: Generalized biosynthetic pathway of Rinderine N-oxide.

Experimental Protocols

The accurate extraction and quantification of Rinderine N-oxide from plant matrices are critical for research and safety assessment. The following sections provide detailed methodologies for these procedures.

Extraction of Rinderine N-oxide from Plant Material

A common and effective method for the extraction of both PAs and their N-oxides involves the use of an acidified aqueous solvent followed by solid-phase extraction (SPE) for cleanup.

Materials:

-

Dried and finely ground plant material

-

Extraction solution: 0.05 M Sulphuric acid in water[6]

-

Methanol (B129727) (HPLC grade)

-

Ammonia (B1221849) solution

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or strong cation exchange - SCX)[6][7]

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Extraction: a. Weigh approximately 2 grams of the homogenized plant material into a centrifuge tube. b. Add 20 mL of the 0.05 M sulphuric acid extraction solution. c. Sonicate the mixture for 15-30 minutes at room temperature. d. Centrifuge the sample at 3000-4000 x g for 10 minutes. e. Decant the supernatant into a clean collection tube. f. Repeat the extraction process on the plant residue with another 20 mL of the extraction solution. g. Combine the supernatants.[6]

-

Solid-Phase Extraction (SPE) Cleanup (C18): a. Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[6] b. Loading: Load the combined acidic extract onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 5-10 mL of water to remove polar impurities. d. Elution: Elute the PAs and PANOs from the cartridge with 5-10 mL of methanol. For SCX cartridges, elution is typically performed with a methanolic ammonia solution.[6][7]

-

Concentration: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C. b. Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[6]

Quantification of Rinderine N-oxide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of Rinderine N-oxide due to its ability to distinguish between isomeric PAs.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[8]

-

Mobile Phase A: 5-10 mM Ammonium formate (B1220265) in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 30-40°C

MS/MS Parameters (example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Rinderine N-oxide and an internal standard should be used for quantification. The exact m/z values will need to be determined by direct infusion of a Rinderine N-oxide standard.

-

Precursor Ion [M+H]⁺: (To be determined from standard)

-

Product Ions: (To be determined from standard)

-

-

Source Parameters: Capillary voltage, gas flow, and temperature should be optimized for maximum sensitivity of the target analyte.

The following diagram illustrates a typical experimental workflow for the analysis of Rinderine N-oxide in plant samples.

References

- 1. Chemical Profile and Screening of Bioactive Metabolites of Rindera graeca (A. DC.) Bois. & Heldr. (Boraginaceae) In Vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Distribution and Diversity of Pyrrolizidine Alkaloids in the Most Prevalent Boraginaceae Species in Macedonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bfr.bund.de [bfr.bund.de]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Rinderine N-oxide in Cynoglossum sp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of Rinderine (B1680642) N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) found in various Cynoglossum species. PAs are a class of secondary metabolites known for their ecological roles and potential toxicity, making their biosynthesis a critical area of study for researchers in natural product chemistry, toxicology, and drug development. This document outlines the key steps, precursors, and enzymes involved in the formation of Rinderine N-oxide, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the metabolic pathway.

Overview of Rinderine N-oxide Biosynthesis

Rinderine is a pyrrolizidine alkaloid composed of a necine base, heliotridine, and a necic acid, trachelanthic acid[1]. Like most PAs, rinderine is predominantly found in plants as its N-oxide derivative, Rinderine N-oxide. The biosynthesis is a multi-step process that occurs in different cellular compartments and tissues, primarily in the roots and shoots of Cynoglossum plants. The pathway can be broadly divided into four main stages:

-

Biosynthesis of the Necine Base (Heliotridine): This pathway begins with the formation of the characteristic bicyclic pyrrolizidine core from polyamine precursors.

-

Biosynthesis of the Necic Acid (Trachelanthic Acid): This branched-chain amino acid-derived acid is synthesized through a separate pathway.

-

Esterification: The necine base and necic acid are coupled to form the rinderine molecule.

-

N-oxidation: The tertiary nitrogen of the rinderine molecule is oxidized to form the final product, Rinderine N-oxide.

Detailed Biosynthetic Pathway

Biosynthesis of the Necine Base: Heliotridine

The formation of the necine base is initiated by the enzyme homospermidine synthase (HSS) , which is the first committed step in PA biosynthesis[2][3][4]. HSS has been identified and studied in Cynoglossum officinale[5].

-

Homospermidine Formation: HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine (B129725) to putrescine, forming homospermidine[4].

-

Oxidation and Cyclization: Homospermidine is then oxidized by a copper-containing amine oxidase, also known as homospermidine oxidase (HSO) [6]. This enzyme catalyzes the oxidative deamination of both primary amino groups of homospermidine to form a dialdehyde (B1249045) intermediate, which spontaneously cyclizes to form the pyrrolizidine ring system[7].

-

Further Modifications: A series of reduction, desaturation, and hydroxylation steps, likely catalyzed by dehydrogenases and cytochrome P450 monooxygenases, convert the initial cyclized product into the specific necine base, heliotridine[2][3]. Heliotridine is a stereoisomer of retronecine, another common necine base[3].

Biosynthesis of the Necic Acid: Trachelanthic Acid

Necic acids are typically derived from amino acids[8]. Trachelanthic acid, the necic acid component of rinderine, is biosynthesized from the amino acid L-valine[1][2]. The pathway is thought to involve an acyloin condensation reaction with an activated acetaldehyde (B116499) derivative[1].

Esterification of Heliotridine and Trachelanthic Acid

The penultimate step in the formation of rinderine is the esterification of the necine base with the necic acid. This reaction is likely catalyzed by an acyltransferase , which couples the activated form of trachelanthic acid (e.g., trachelanthyl-CoA) to the hydroxyl group of heliotridine. While the specific acyltransferase for rinderine has not been characterized, enzymes of the BAHD acyltransferase family are known to be involved in the biosynthesis of other PAs[2].

N-oxidation of Rinderine

The final step is the N-oxidation of the tertiary nitrogen atom of the rinderine molecule to form Rinderine N-oxide. This is a crucial step as PAs are primarily stored and transported in their N-oxide form[2][9]. This reaction is catalyzed by either flavin-containing monooxygenases (FMOs) or cytochrome P450 monooxygenases (CYP450s) [9][10]. Studies on other PAs have shown that both enzyme families can be responsible for N-oxidation, with the specific enzyme varying between plant species and tissues[10].

Quantitative Data

Quantitative data on the absolute concentrations and biosynthetic rates of Rinderine N-oxide in Cynoglossum species are limited. However, studies on Cynoglossum officinale have provided insights into the relative abundance of total PAs (as N-oxides) in different plant parts and at various developmental stages.

| Plant Part | Developmental Stage | Total PA Content (% dry weight) | Predominant Form |

| Leaves | Immature | ~1.5 - 2.0% | N-oxide (60-90%)[11][12] |

| Leaves | Mature | Decreased by ≥50% | N-oxide[11][12] |

| Stems | Immature | Substantial | N-oxide (>60%)[11] |

| Stems | Mature (late flower) | Low | Free base[11] |

| Buds and Flowers | Full bloom | ~1% | N-oxide[11] |

| Pods | Mature | Sufficient to be toxic | N-oxide[11] |

Table 1: Relative abundance of total pyrrolizidine alkaloids (PAs) in different parts of Cynoglossum officinale. The total PA content is calculated as heliosupine, the dominant alkaloid in this species.

Experimental Protocols

The following is a generalized protocol for the extraction, separation, and quantification of Rinderine N-oxide from Cynoglossum plant material, based on established methods for PA analysis.

Extraction of Pyrrolizidine Alkaloids (PAs and PA N-oxides)

-

Sample Preparation: Collect fresh plant material (Cynoglossum sp.), freeze-dry, and grind to a fine powder.

-

Extraction:

-

Extract the powdered plant material with an acidic aqueous solution (e.g., 0.5 M H₂SO₄) or methanol/water acidified with citric acid to pH 2-3.

-

Perform the extraction multiple times (e.g., 3x) with continuous stirring or sonication to ensure complete extraction of the polar N-oxides.

-

Combine the extracts and filter to remove solid plant debris.

-

-

Sample Cleanup (for total PAs):

-

To determine total PAs (free base + N-oxide), a portion of the acidic extract is treated with a reducing agent (e.g., zinc dust) to convert the N-oxides to their corresponding free bases.

-

The solution is then made alkaline (e.g., with NH₄OH to pH 9-10) and partitioned with an organic solvent (e.g., dichloromethane (B109758) or chloroform) to extract the free base PAs.

-

-

Sample Cleanup (for N-oxides and free bases separately):

-

The initial acidic extract can be directly analyzed for N-oxides using LC-MS.

-

For free bases, the acidic extract is made alkaline and partitioned with an organic solvent as described above.

-

Separation and Quantification

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the preferred method for the sensitive and specific quantification of PAs and their N-oxides.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

-

Detection: Mass spectrometry with electrospray ionization (ESI) in positive ion mode is used. Specific parent-to-product ion transitions for Rinderine and Rinderine N-oxide are monitored for quantification.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the analysis of the free base PAs after the reduction of N-oxides. Derivatization may be necessary to improve volatility.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation of isolated PAs and for quantification using an internal standard.

Visualizations

Biosynthetic Pathway of Rinderine N-oxide

References

- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct Cell-Specific Expression of Homospermidine Synthase Involved in Pyrrolizidine Alkaloid Biosynthesis in Three Species of the Boraginales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roots of Indian heliotrope (Heliotropium indicum) produce simple pyrrolizidine alkaloids using the same homospermidine oxidase involved in biosynthesis of complex pyrrolizidine alkaloids in aerial parts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. The role of flavin-containing monooxygenase in the N-oxidation of the pyrrolizidine alkaloid senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Genotoxic Mechanism of Rinderine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rinderine (B1680642) N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) N-oxide found in various plant species. While PA N-oxides are often considered detoxification products of their more toxic parent PAs, they can be metabolically reactivated in vivo, posing a significant genotoxic risk. This technical guide provides an in-depth exploration of the core mechanism of rinderine N-oxide genotoxicity, focusing on its metabolic activation, formation of DNA adducts, and the experimental methodologies used for its assessment. Due to the limited specific data on rinderine N-oxide, this guide will draw upon data from the closely related and well-studied riddelliine N-oxide as a representative model for the genotoxic potential of this class of compounds.

Core Mechanism of Genotoxicity

The genotoxicity of rinderine N-oxide is not direct. Instead, it is a pro-genotoxin that requires metabolic activation to exert its DNA-damaging effects. The primary mechanism involves a two-step metabolic process:

-

Reduction to the Parent Pyrrolizidine Alkaloid: In the anaerobic environment of the gut, intestinal microbiota can reduce rinderine N-oxide to its parent PA, rinderine. This reduction can also occur in the liver.[1][2] This initial step is critical as it converts the less reactive N-oxide back into the toxic tertiary amine form.

-

Oxidative Metabolism to a Reactive Pyrrolic Ester: The parent PA, rinderine, is then metabolized by cytochrome P450 (CYP) enzymes in the liver.[1] This process involves dehydrogenation of the necine base, leading to the formation of a highly reactive and electrophilic pyrrolic ester, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), also known as dehydroretronecine.[3][4]

-

Formation of DNA Adducts: The electrophilic DHP readily reacts with nucleophilic sites on DNA bases, forming covalent adducts.[1][4] These DNA adducts are the primary lesions responsible for the genotoxic effects of PAs and their N-oxides, including the initiation of carcinogenesis.[5] The formation of a characteristic set of DHP-derived DNA adducts is considered a biomarker for PA-induced tumorigenicity.[6]

The following diagram illustrates the metabolic activation and genotoxicity pathway of rinderine N-oxide.

Quantitative Data on Genotoxicity

As previously mentioned, specific quantitative data for rinderine N-oxide is scarce. The following table summarizes the in vivo DNA adduct formation data for the closely related riddelliine N-oxide in F344 rats, providing a quantitative measure of its genotoxic potential.

| Compound | Dose | Tissue | DNA Adduct Level (adducts/10⁷ nucleotides) | Reference |

| Riddelliine N-oxide | 1.0 mg/kg for 3 days | Liver | 39.9 ± 0.6 | [3] |

| Riddelliine | 1.0 mg/kg for 3 days | Liver | 103.7 ± 4.2 (2.6-fold higher than N-oxide) | [3] |

Experimental Protocols

The assessment of the genotoxicity of rinderine N-oxide involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Metabolism and DNA Adduct Formation

Objective: To determine if rinderine N-oxide can be metabolized to reactive intermediates that form DNA adducts in a controlled in vitro system.

Methodology:

-

Incubation with Liver Microsomes:

-

Rinderine N-oxide is incubated with rat liver microsomes, which contain a high concentration of CYP enzymes.

-

The incubation mixture typically includes a NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP activity.

-

To study the reduction of the N-oxide to the parent PA, incubations are performed under hypoxic conditions (e.g., under argon gas).[3]

-

Calf thymus DNA is included in the incubation mixture to trap reactive electrophilic metabolites.[3]

-

-

DNA Isolation and Digestion:

-

Following incubation, the DNA is isolated from the mixture using standard phenol-chloroform extraction and ethanol (B145695) precipitation methods.

-

The purified DNA is then enzymatically digested to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

-

³²P-Postlabeling/HPLC Analysis of DNA Adducts:

-

The digested DNA is then analyzed using the highly sensitive ³²P-postlabeling method.

-

The DNA adducts are enriched and then radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.

-

The ³²P-labeled adducts are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.[3]

-

The level of DNA adducts is expressed as the number of adducts per 10⁷ or 10⁸ normal nucleotides.

-

In Vivo Genotoxicity Assessment: Rodent Micronucleus Assay

Objective: To evaluate the potential of rinderine N-oxide to induce chromosomal damage or disruption of the mitotic apparatus in vivo.

Methodology:

-

Animal Dosing:

-

Sample Collection:

-

Approximately 24 hours after the final dose, bone marrow or peripheral blood is collected.[7]

-

-

Slide Preparation and Staining:

-

For the bone marrow assay, cells are flushed from the femurs, and smears are prepared on microscope slides.

-

For the peripheral blood assay, a small drop of blood is used to make a smear.

-

The slides are stained with a dye that differentiates between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells), such as acridine (B1665455) orange or Giemsa stain.

-

-

Scoring and Data Analysis:

-

At least 2000 PCEs per animal are scored for the presence of micronuclei.[8]

-

A micronucleus is a small, round, non-refractile body in the cytoplasm of the PCE, containing a chromosome fragment or a whole chromosome that has lagged behind during cell division.

-

The frequency of micronucleated PCEs (MN-PCEs) is determined.

-

A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of MN-PCEs compared to the vehicle control.[7]

-

The following diagram outlines a typical experimental workflow for assessing the genotoxicity of a test compound like rinderine N-oxide.

Conclusion

The genotoxicity of rinderine N-oxide is a critical consideration for risk assessment. Its mechanism is indirect, relying on metabolic conversion to the parent pyrrolizidine alkaloid and subsequent activation to the DNA-reactive metabolite, DHP. The formation of DHP-DNA adducts is a key event in the initiation of genotoxic effects. While specific quantitative data for rinderine N-oxide is limited, studies on the closely related riddelliine N-oxide provide valuable insights into its potential genotoxic potency. A comprehensive assessment of the genotoxicity of rinderine N-oxide requires a battery of in vitro and in vivo assays, as outlined in this guide, to fully characterize its risk to human health. Further research is warranted to generate specific data on rinderine N-oxide to refine its safety profile.

References

- 1. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of DNA adducts derived from riddelliine, a carcinogenic pyrrolizidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of carcinogenic pyrrolizidine alkaloids and pyrrolizidine alkaloid N-oxides by rat primary hepatocytes generate the same characteristic DHP-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

The Double-Edged Sword: A Technical Guide to the Biological Activity of Pyrrolizidine Alkaloid N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species worldwide. Their presence in the food chain, herbal remedies, and animal fodder poses a significant health risk to humans and livestock, primarily due to their hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] Pyrrolizidine alkaloid N-oxides (PANOs), the oxidized form of PAs, are often the predominant form in plants and are generally considered less toxic than their parent PAs.[2][3][4] However, this lower intrinsic toxicity is deceptive. In vivo, PANOs can be reduced back to their highly toxic tertiary PA counterparts by gut microbiota and hepatic enzymes, thereby acting as pro-toxins.[5][6] This technical guide provides an in-depth analysis of the biological activity of PANOs, focusing on their metabolism, mechanisms of toxicity, and potential therapeutic applications. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology.

Metabolism and Bioactivation: The Pathway to Toxicity

The toxicity of PANOs is intrinsically linked to their metabolic fate. While PANOs themselves are relatively stable and water-soluble, their conversion to reactive metabolites is the critical initiating step in their toxic cascade.

The primary route of PANO bioactivation involves a two-step process:

-

Reduction to Pyrrolizidine Alkaloids: Following ingestion, PANOs are readily reduced to their corresponding tertiary PAs. This reduction is efficiently carried out by the anaerobic microflora in the gastrointestinal tract and by cytochrome P450 (CYP) enzymes in the liver.[5][6]

-

Oxidative Metabolism of Pyrrolizidine Alkaloids: The newly formed PAs, particularly those with an unsaturated necine base, are then metabolized by hepatic CYP enzymes (primarily CYP3A4 and CYP2B6 in humans) into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[7] These electrophilic metabolites are the ultimate toxicants responsible for the adverse effects of PAs and PANOs.

These reactive DHPAs can then covalently bind to cellular macromolecules, including DNA and proteins, forming adducts that lead to cytotoxicity, genotoxicity, and carcinogenicity.[2][8]

Quantitative Analysis of Biological Activity

The biological activity of PANOs can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for selected PANOs and their corresponding PAs.

Table 1: In Vitro Cytotoxicity of Pyrrolizidine Alkaloid N-Oxides and Parent Alkaloids

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Heliotrine N-oxide | RAW 264.7 | NO Inhibition | 85.1 | [9] |

| 7-Angelylheliotridine N-oxide | RAW 264.7 | NO Inhibition | 105.1 | [9] |

| Riddelliine N-oxide | CRL-2118 | Cytotoxicity | Not significantly cytotoxic | [10] |

| Lasiocarpine N-oxide | CRL-2118 | Cytotoxicity | Not significantly cytotoxic | [10] |

| Senecionine (B1681732) N-oxide | CRL-2118 | Cytotoxicity | Not significantly cytotoxic | [10] |

| Heliotrine | RAW 264.7 | NO Inhibition | 52.4 | [9] |

| Europine | RAW 264.7 | NO Inhibition | 7.9 | [9] |

| Lasiocarpine | CRL-2118 | Cytotoxicity | Concentration-dependent | [10] |

| Seneciphylline | CRL-2118 | Cytotoxicity | Cytotoxic | [10] |

| Senecionine | CRL-2118 | Cytotoxicity | Cytotoxic | [10] |

| Monocrotaline | CRL-2118 | Cytotoxicity | Cytotoxic | [10] |

| Riddelliine | CRL-2118 | Cytotoxicity | Cytotoxic | [10] |

Table 2: Relative Potency (REP) Factors of Pyrrolizidine Alkaloid N-Oxides

| PANO | Parent PA | REP Factor (Interim) | Basis | Reference |

| All PANO | Corresponding PA | Same as parent PA | Worst-case approach for risk assessment | [11] |

| Riddelliine N-oxide | Riddelliine | Dose-dependent | Physiologically based kinetic modeling | [12] |

| Senecionine N-oxide | Senecionine | Endpoint-dependent | In vivo rat study | [13] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of PANO biological activity.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic potential of PANOs on a selected cell line (e.g., HepG2 human hepatoma cells).

Materials:

-

PANO of interest

-

HepG2 cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the PANO in serum-free medium. After 24 hours, remove the complete medium from the wells and replace it with 100 µL of the PANO dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the PANO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[14]

-

Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

In Vitro Genotoxicity Assessment: Micronucleus Assay

The in vitro micronucleus assay is a well-established method for evaluating the genotoxic potential of a substance by detecting the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[15][16]

Materials:

-

PANO of interest

-

Metabolically competent cell line (e.g., HepG2) or co-culture system

-

Complete cell culture medium

-

Cytochalasin B (cytokinesis inhibitor)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

DNA-specific stain (e.g., Giemsa or DAPI)

-

Microscope slides

-

Microscope with appropriate filters

Procedure:

-

Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat the cells with various concentrations of the PANO, along with positive and negative controls.

-

Addition of Cytochalasin B: At a suitable time point after treatment, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Cell Harvesting: After an incubation period that allows for one cell division, harvest the cells by trypsinization.

-

Hypotonic Treatment: Resuspend the cells in a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

-

Fixation: Fix the cells with a freshly prepared fixative. Repeat the fixation step several times.

-

Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.

-

Staining: Stain the slides with a DNA-specific stain.

-

Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).

In Vitro Metabolism Study Using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of PANOs using liver microsomes, which are a rich source of CYP enzymes.

Materials:

-

PANO of interest

-

Human or rat liver microsomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes, phosphate buffer, and the PANO of interest.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the parent PANO and its metabolites (the corresponding PA and DHPAs) using a validated LC-MS/MS method.

Signaling Pathways in PANO-Induced Toxicity

The toxic effects of PANO metabolites are mediated through the modulation of various cellular signaling pathways, leading to cellular dysfunction and death.

Mitochondrial Apoptosis Pathway

The reactive pyrrolic metabolites of PANOs can induce apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway.[17] This pathway is initiated by cellular stress, such as DNA damage and oxidative stress, caused by the electrophilic DHPAs.

Key events in this pathway include:

-

Increased Mitochondrial Permeability: DHPAs can damage the mitochondrial membrane, leading to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.

-

Caspase Activation: Cytochrome c, in the presence of Apaf-1 and ATP, forms the apoptosome, which activates caspase-9. Caspase-9, in turn, activates downstream executioner caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell shrinkage.

Potential Therapeutic Applications

Despite their inherent toxicity, some PANOs have been investigated for their potential therapeutic properties. The most notable example is indicine (B129459) N-oxide, which has been studied as an anticancer agent. The rationale behind this approach is that the hypoxic environment often found in solid tumors may favor the reductive activation of the N-oxide to its cytotoxic parent alkaloid, indicine, leading to selective tumor cell killing.[18] However, the clinical development of indicine N-oxide has been hampered by its associated toxicities.[18]

Conclusion

Pyrrolizidine alkaloid N-oxides represent a complex and challenging class of natural compounds. While often less toxic than their parent alkaloids in their native form, their in vivo reduction to highly reactive and toxic metabolites makes them a significant concern for human and animal health. A thorough understanding of their metabolism, mechanisms of toxicity, and the signaling pathways they affect is crucial for accurate risk assessment and the development of potential mitigation strategies. For drug development professionals, the concept of exploiting the bio-reductive activation of N-oxides in the targeted therapy of cancer remains an area of interest, although overcoming the associated toxicities is a major hurdle. Continued research into the intricate biological activities of PANOs is essential for safeguarding public health and exploring their potential therapeutic applications.

References

- 1. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. wur.nl [wur.nl]

- 4. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolizidine alkaloids Reference Substances | phyproof® Phytolab [phyproof.phytolab.com]

- 6. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interim relative potency factors for the toxicological risk assessment of pyrrolizidine alkaloids in food and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. scispace.com [scispace.com]

- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. [PDF] Toxicity and pharmacokinetics of a pyrrolizidine alkaloid, indicine N-oxide, in humans. | Semantic Scholar [semanticscholar.org]

The Dual-Faceted Role of Rinderine N-oxide in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rinderine (B1680642) N-oxide, a member of the pyrrolizidine (B1209537) alkaloid (PA) class of secondary metabolites, represents a sophisticated and nuanced component of plant defense against herbivory. Predominantly stored in this less toxic N-oxide form, it serves as a pro-toxin, undergoing metabolic activation within the herbivore to exert its full defensive potential. This guide provides a comprehensive overview of the current understanding of rinderine N-oxide's role in plant defense, detailing its biosynthesis, mechanism of action, and the intricate interplay with herbivore metabolism. It also furnishes detailed experimental protocols for its analysis and presents key data on the toxicity of related compounds, offering a framework for future research and potential applications in drug development and crop protection.

Introduction: Pyrrolizidine Alkaloids as a Plant Defense Strategy

Plants have evolved a vast arsenal (B13267) of chemical defenses to deter herbivores, among which pyrrolizidine alkaloids (PAs) are a prominent and structurally diverse group.[1] Found in numerous plant families, including Boraginaceae, Asteraceae, and Fabaceae, PAs are known for their toxic effects on a wide range of organisms.[1] Rinderine, and its more abundant N-oxide form, are characteristic PAs found in various plant species, such as those of the Cynoglossum genus.[2]

Plants typically store PAs as N-oxides, which are generally less toxic and more water-soluble than their corresponding tertiary free bases.[1][3] This chemical strategy presents a fascinating example of a "pro-drug" defense, where the plant-produced compound requires metabolic activation by the herbivore to become fully effective. This guide will delve into the specific role and mechanisms of rinderine N-oxide within this broader defensive context.

Biosynthesis of Rinderine N-oxide: A Multi-step Pathway

The biosynthesis of pyrrolizidine alkaloids is a complex process that originates from primary metabolism. While the complete pathway for rinderine is not fully elucidated, the initial steps are well-established for the PA family.

The pathway begins with the amino acid arginine, which is converted to putrescine. The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS) . This enzyme is a key regulatory point in the pathway and is believed to have evolved independently multiple times in different plant lineages through the duplication of the gene for deoxyhypusine (B1670255) synthase, an enzyme involved in primary metabolism.

Subsequent steps involve oxidative deamination, cyclization, and reduction to form the characteristic necine base of the PA. The necine base is then esterified with a necic acid, which is derived from branched-chain amino acids. In the final step, the tertiary nitrogen of the PA free base is oxidized to form the N-oxide. The induction of PA biosynthesis is often triggered by herbivore damage and is mediated by plant defense signaling pathways, primarily involving jasmonic acid.

Mechanism of Action: The Pro-Toxin Strategy

The primary defensive role of rinderine N-oxide lies in its conversion to the more toxic tertiary alkaloid, rinderine, within the herbivore's digestive system. The alkaline conditions of the insect gut facilitate the reduction of the N-oxide to the free base.[4] This lipophilic tertiary amine is more readily absorbed through the gut wall and can then be bioactivated by cytochrome P450 monooxygenases in the herbivore's tissues to form highly reactive pyrrolic esters. These esters are potent alkylating agents that can bind to and damage essential biomolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity.[3]

However, the story is more complex, as many specialist herbivores have co-evolved mechanisms to detoxify or even utilize these plant compounds for their own defense. Some insects possess specific enzymes that can re-oxidize the toxic tertiary PAs back to the less harmful N-oxides, which they can then safely sequester.[5] This sequestration renders the insect unpalatable to its own predators.

Quantitative Data on Pyrrolizidine Alkaloid Toxicity

While specific quantitative data for rinderine N-oxide is limited in the public domain, studies on other pyrrolizidine alkaloids provide valuable insights into their dose-dependent effects on herbivores. The toxicity of PAs is highly dependent on their specific chemical structure.

| Pyrrolizidine Alkaloid | Herbivore Species | Bioassay | Effect | Concentration | Reference |

| Senecionine N-oxide | Philosamia ricini (eri silk moth) | Artificial Diet | Strongly decreased survival | Not specified | [1] |

| Retrorsine N-oxide | Frankliniella occidentalis (thrips) | Artificial Diet | Higher survival than on tertiary retrorsine | Not specified | [1] |

| Jacobine (free base) | Spodoptera exigua (beet armyworm) | Cell Line & Injection | Highly toxic | 0-70 ppm | [6] |

| Erucifoline (free base) | Spodoptera exigua (beet armyworm) | Cell Line & Injection | Highly toxic | 0-70 ppm | [6] |

| Riddelliine N-oxide | F344 Rats | Feeding Study | Genotoxic (DNA adducts) | 1.0 mg/kg for 3 days | [4] |

Note: The free base forms of PAs are consistently shown to be more toxic than their corresponding N-oxides in direct toxicity assays.[6]

Experimental Protocols

Extraction of Rinderine N-oxide from Plant Material

A general protocol for the extraction of pyrrolizidine alkaloids and their N-oxides from plant material involves an acid-base extraction procedure.

Materials:

-

Dried and ground plant material

-

0.5 M Sulfuric Acid (H₂SO₄)

-

Ammonia (B1221849) solution (25%)

-

Zinc dust (for reduction of N-oxides to free bases, optional)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Maceration: Extract the ground plant material (e.g., 10 g) with methanol (e.g., 3 x 100 mL) at room temperature for 24 hours for each extraction.

-

Acidification: Combine the methanol extracts, filter, and evaporate to dryness under reduced pressure. Dissolve the residue in 0.5 M H₂SO₄ (e.g., 50 mL).

-

Purification: Wash the acidic aqueous solution with dichloromethane or chloroform (e.g., 3 x 50 mL) to remove lipids and other non-polar compounds. Discard the organic phase.

-

Basification: Make the aqueous phase alkaline by adding ammonia solution until a pH of 9-10 is reached.

-

Extraction of Free Bases: Extract the free base PAs from the basified solution with dichloromethane or chloroform (e.g., 5 x 50 mL).

-

Extraction of N-oxides (optional): The remaining aqueous phase contains the PA N-oxides.

-

Reduction of N-oxides (optional): To analyze the total PA content as free bases, add zinc dust to the acidic aqueous solution (from step 3) and stir for several hours to reduce the N-oxides to their corresponding free bases. Then proceed with basification and extraction as in steps 4 and 5.

-

Solid-Phase Extraction (SPE): For further purification, the crude extract can be passed through an SPE cartridge. Condition the cartridge with methanol and then water. Load the sample, wash with water, and elute the PAs with methanol.

Analysis of Rinderine N-oxide

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred method for the sensitive and selective quantification of rinderine N-oxide.

Instrumentation:

-

HPLC or UHPLC system

-

Mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

-

C18 reversed-phase column

Typical HPLC-MS/MS Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over 10-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for rinderine and rinderine N-oxide.

References

- 1. Attract and deter: a dual role for pyrrolizidine alkaloids in plant–insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine alkaloids from Cynoglossum creticum. Synthesis of the pyrrolizidine alkaloids echinatine, rinderine, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The two facies of pyrrolizidine alkaloids: the role of the tertiary amine and its N-oxide in chemical defense of insects with acquired plant alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Toxicological Profile of Rinderine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for Rinderine N-oxide is limited. This guide provides a comprehensive overview based on the known toxicology of its parent pyrrolizidine (B1209537) alkaloid (PA), Rinderine, and the well-established metabolic and toxicological pathways of closely related PA N-oxides, such as Riddelliine N-oxide. This approach allows for a scientifically grounded, albeit extrapolated, toxicological profile.

Executive Summary

Rinderine N-oxide is a naturally occurring pyrrolizidine alkaloid N-oxide found in certain plant species, including Rindera graeca.[1] While N-oxidation is often a detoxification pathway for PAs, PA N-oxides can be reduced back to their parent alkaloids in vivo, particularly by the intestinal microbiota and liver enzymes. Consequently, the toxicological profile of Rinderine N-oxide is intrinsically linked to that of Rinderine. The primary concern with 1,2-unsaturated PAs like Rinderine is their potential for hepatotoxicity, genotoxicity, and carcinogenicity following metabolic activation.

Chemical and Physical Properties

| Property | Value | Source |

| Rinderine | ||

| Molecular Formula | C15H25NO5 | PubChem |

| Molecular Weight | 299.36 g/mol | PubChem |

| IUPAC Name | (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoic acid [(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester | PubChem |

| Rinderine N-oxide | ||

| Molecular Formula | C15H25NO6 | Inferred |

| Molecular Weight | 315.36 g/mol | Inferred |

Toxicokinetics and Metabolism

The toxicity of Rinderine N-oxide is critically dependent on its in vivo conversion to Rinderine. This metabolic pathway is a two-step process:

-

Reduction to Parent PA: Following ingestion, Rinderine N-oxide is likely reduced to Rinderine by intestinal microflora and hepatic enzymes. This retro-conversion is a key toxification step.

-

Metabolic Activation of Rinderine: The resulting Rinderine, a 1,2-unsaturated PA, undergoes metabolic activation in the liver, primarily by cytochrome P450 (CYP) monooxygenases. This process generates highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can readily bind to cellular nucleophiles.

Non-Clinical Toxicology

Acute Toxicity

Specific acute toxicity data for Rinderine N-oxide is not available. However, for the parent compound, Rinderine, the following has been reported:

| Compound | Species | Route | LD50/MLD | Reference |

| Rinderine | Rat | Intraperitoneal | 3.2 mmol/kg (960 mg/kg) (MLD) | [2] |

MLD: Minimum Lethal Dose

Genotoxicity

Direct genotoxicity studies on Rinderine N-oxide have not been identified. However, 1,2-unsaturated PAs as a class are known to be genotoxic.[3][4][5] The formation of DHP-derived DNA adducts is considered the initial step in PA-induced carcinogenicity.[4] Studies on the related compound, riddelliine N-oxide, have shown that it is a potential genotoxic hepatocarcinogen through its conversion to riddelliine.[6]

Illustrative Data for Riddelliine N-oxide:

| Compound | Dose | Species | Findings | Reference |

| Riddelliine N-oxide | 1.0 mg/kg for 3 days | F344 Rats | DNA adducts: 39.9 ± 0.6 adducts/10^7 nucleotides | [6] |

| Riddelliine | 1.0 mg/kg for 3 days | F344 Rats | DNA adducts: 103.7 ± 5.9 adducts/10^7 nucleotides | [6] |

This demonstrates that while the N-oxide may be less potent than the parent PA, it is still capable of inducing significant DNA damage.

Carcinogenicity

Specific carcinogenicity studies for Rinderine or its N-oxide are lacking. However, the genotoxic nature of its presumed reactive metabolites strongly suggests a carcinogenic potential. The International Agency for Research on Cancer (IARC) has classified plants containing PAs as Group 2B (possibly carcinogenic to humans). Riddelliine, a structurally related PA, is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[7] Chronic exposure to riddelliine has been shown to cause liver hemangiosarcomas, hepatocellular adenomas, and mononuclear-cell leukemia in rats.[7]

Experimental Protocols

Detailed experimental protocols for Rinderine N-oxide are not available. The following are representative protocols for key toxicological assays, based on studies with the surrogate compound, riddelliine.

In Vivo DNA Adduct Formation Assay (Illustrative)

-

Test System: Male F344 rats.

-

Administration: Oral gavage of Riddelliine N-oxide (e.g., 1.0 mg/kg body weight) daily for three consecutive days. A control group receives the vehicle (e.g., phosphate (B84403) buffer).

-

Sample Collection: Animals are euthanized 24 hours after the last dose, and livers are collected.

-

DNA Isolation: Liver DNA is isolated using standard enzymatic digestion and solvent extraction methods.

-

Adduct Analysis: DNA adducts are detected and quantified using the ³²P-postlabeling/HPLC method. This involves enzymatic digestion of DNA to nucleotides, enrichment of adducted nucleotides, labeling with ³²P-ATP, and separation and quantification by high-performance liquid chromatography (HPLC) with a radioactivity detector.

-

Endpoint: Levels of specific DHP-derived DNA adducts are measured and reported as adducts per 10⁷ or 10⁸ nucleotides.

In Vitro Metabolism Assay (Illustrative)

-

Test System: Rat or human liver microsomes.

-

Reaction Mixture: Microsomes are incubated with Riddelliine N-oxide in a buffered solution containing an NADPH-generating system. For reduction studies, hypoxic conditions (e.g., argon atmosphere) are used.

-

Incubation: The reaction is carried out at 37°C for a specified time.

-

Analysis: The reaction is stopped, and the mixture is analyzed by LC-MS/MS to identify and quantify the parent alkaloid (Riddelliine) and other metabolites like dehydroretronecine (B1196577) (DHR).

-

Endpoint: Rate of metabolite formation.

Mechanism of Action for Toxicity

The proposed mechanism of toxicity for Rinderine N-oxide involves a cascade of events initiated by its metabolic conversion:

-

Formation of Reactive Metabolites: Following reduction to Rinderine and subsequent CYP-mediated oxidation, electrophilic DHPAs are formed in the liver.

-

Adduct Formation: These reactive metabolites bind covalently to cellular macromolecules, including DNA and proteins.

-

Cellular Damage: DNA adducts can lead to mutations and chromosomal aberrations, initiating carcinogenesis. Protein adducts can disrupt cellular function, leading to cytotoxicity and organ damage, particularly in the liver.

-

Pathological Outcomes: The cumulative cellular damage manifests as hepatotoxicity (e.g., megalocytosis, necrosis), genotoxicity, and ultimately, the development of tumors, primarily in the liver.

Conclusion

The toxicological profile of Rinderine N-oxide is predicted to be similar to that of other 1,2-unsaturated pyrrolizidine alkaloids. While it may be less potent than its parent compound, Rinderine, its in vivo reduction makes it a significant health concern. The primary toxicities are hepatotoxicity, genotoxicity, and carcinogenicity, driven by the metabolic formation of reactive pyrrolic esters that form adducts with DNA and proteins. Further research is required to establish a definitive toxicological profile and quantitative risk assessment for Rinderine N-oxide specifically. Professionals in drug development should be aware of the potential for PA contamination in herbal ingredients and the associated toxicological risks.

References

- 1. Chemical Profile and Screening of Bioactive Metabolites of Rindera graeca (A. DC.) Bois. & Heldr. (Boraginaceae) In Vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rinderine | C15H25NO5 | CID 442758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity and carcinogenicity of riddelliine following 13 weeks of treatment to rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Rinderine N-oxide: A Technical Guide

Introduction

Rinderine N-oxide is a pyrrolizidine (B1209537) alkaloid, a class of natural compounds found in various plant species.[1][2] Pyrrolizidine alkaloids (PAs) and their N-oxide derivatives are of significant interest to researchers in toxicology and drug development due to their potential biological activities and toxicities.[3] The N-oxide forms are generally considered less toxic than their parent PAs; however, their in vivo reduction to the corresponding PA can lead to toxicity.[3][4] Understanding the pharmacokinetics and bioavailability of these compounds is crucial for assessing their safety and potential therapeutic applications.

This technical guide provides an in-depth overview of the anticipated absorption, distribution, metabolism, and excretion (ADME) of Rinderine N-oxide, drawing parallels from comprehensive studies on Riddelliine N-oxide and other structurally similar PANOs.

Physicochemical Properties and their Influence on Pharmacokinetics

The physicochemical properties of PANOs, such as lipophilicity and partitioning in the blood, are key determinants of their toxicokinetics.

Table 1: Experimentally Determined and Predicted Physicochemical Properties of Representative Pyrrolizidine Alkaloids and their N-oxides.

| Compound | Log P (Experimental) | Rb (Blood-to-Plasma Ratio) (Experimental) |

| Intermedine | -1.93 | 1.12 |

| Intermedine N-oxide | -1.73 | 0.689 |

| Lasiocarpine (B1674526) | -0.502 | 1.0 |

| Lasiocarpine N-oxide | -0.302 | 1.0 |

| Monocrotaline | -1.61 | 1.1 |

| Monocrotaline N-oxide | -1.43 | 0.8 |

| Retrorsine | -1.35 | 1.1 |

| Retrorsine N-oxide | -1.33 | 0.8 |

Data sourced from a study on various PAs and PANOs.[5]

Generally, PANOs are found to be slightly more lipophilic than their corresponding parent PAs, with the exception of lasiocarpine N-oxide.[5] The blood-to-plasma concentration ratio (Rb) for PANOs is typically lower than that of their parent PAs, suggesting a lower affinity for red blood cells.[5]

Pharmacokinetics of Pyrrolizidine Alkaloid N-Oxides

The pharmacokinetic profile of PANOs is characterized by their conversion to the parent PA, which is a critical step for their bioactivation and potential toxicity.

Absorption

Following oral administration, PANOs are absorbed from the gastrointestinal tract. The rate constant for the absorption of riddelliine N-oxide from the intestinal microbiota compartment to the liver has been reported as 0.23 h⁻¹.[4]

Distribution

Limited specific data is available on the tissue distribution of Rinderine N-oxide. For related compounds, distribution is influenced by their physicochemical properties.

Metabolism

The metabolism of PANOs is a key determinant of their biological activity and toxicity. The primary metabolic pathways include:

-

Reduction to the Parent Pyrrolizidine Alkaloid: This is a crucial activation step. The reduction of riddelliine N-oxide to riddelliine is known to be carried out by the intestinal microbiota and also occurs in the liver.[3][4] This reduction is diminished under aerobic conditions.[3]

-

Metabolism of the Parent Pyrrolizidine Alkaloid: The parent PA, formed from the N-oxide, can undergo further metabolism. For instance, riddelliine is metabolized by liver microsomes to riddelliine N-oxide (a detoxification pathway) and 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), a reactive metabolite responsible for toxicity.[6]

Metabolic pathway of Rinderine N-oxide.

Excretion

Specific excretion data for Rinderine N-oxide is not available. For the related compound indicine (B129459) N-oxide, approximately 40% of the administered dose was eliminated in the urine within 24 hours as the unmetabolized drug and 2% as the free base indicine in human studies.

Bioavailability

The oral bioavailability of PANOs can be influenced by their conversion to the parent PA by the intestinal microbiota. A physiologically based kinetic (PBK) model for riddelliine N-oxide has been developed to predict its in vivo relative potency compared to riddelliine.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacokinetics of PANOs. The following sections describe methodologies used in studies of related compounds.

In Vivo Pharmacokinetic Studies

Animal Model: Male and female F344 rats and B6C3F1 mice have been used in toxicokinetic studies of riddelliine.[7]

Dosing: Oral gavage is a common route of administration. For riddelliine N-oxide, a dose of 20 mg/kg body weight has been used in rats.[4]

Sample Collection: Blood samples are typically collected at various time points post-dosing to determine the serum concentrations of the analyte and its metabolites.

Sample Analysis: Liquid chromatography-electrospray mass spectrometry (LC-ES/MS) is a validated method for the quantification of riddelliine and its metabolites in serum.[7]

Workflow for in vivo pharmacokinetic study.

In Vitro Metabolism Studies

System: Rat liver microsomes are used to study the in vitro metabolism of PANOs.[3]

Incubation Conditions: Metabolism can be studied under both hypoxic (argon) and aerobic conditions to assess the role of oxygen in the metabolic pathways.[3] Incubations are typically performed in the presence of cofactors such as NADPH.

Analysis: The formation of metabolites, such as the parent PA and DHP-derived DNA adducts, can be quantified using techniques like ³²P-postlabeling/HPLC.[3]

Conclusion

While direct experimental data for Rinderine N-oxide remains elusive, the pharmacokinetic profile of the structurally similar Riddelliine N-oxide provides a valuable framework for understanding its likely in vivo behavior. The key feature of PANO pharmacokinetics is the in vivo reduction to the parent PA, which is a critical step for bioactivation. Future research should focus on conducting specific pharmacokinetic and bioavailability studies on Rinderine N-oxide to validate these predictions and provide a more accurate assessment of its safety and potential therapeutic value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rinderine N-oxide | 137821-16-0 | XR180166 | Biosynth [biosynth.com]

- 3. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N -Oxides In Vitro and In Silico for Toxicokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Toxicokinetics of riddelliine, a carcinogenic pyrrolizidine alkaloid, and metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Rinderine N-oxide as a Mammalian Metabolite of Riddelliine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riddelliine, a naturally occurring pyrrolizidine (B1209537) alkaloid (PA), is a known genotoxic carcinogen. Its toxicity is intrinsically linked to its metabolic activation in mammals. A key metabolic pathway is the formation of rinderine (B1680642) N-oxide, a process with significant toxicological implications. This technical guide provides an in-depth overview of rinderine N-oxide as a mammalian metabolite of riddelliine, consolidating quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways. The information presented is intended to support research and development efforts in toxicology, drug metabolism, and safety assessment.

Introduction

Pyrrolizidine alkaloids are a class of phytotoxins found in numerous plant species worldwide, and their presence in the food chain poses a potential risk to human health. Riddelliine is a representative PA that has been shown to induce liver tumors in rodents. The metabolic fate of riddelliine is a critical determinant of its toxicity. In mammals, riddelliine undergoes two primary phase I metabolic transformations in the liver: dehydrogenation to form dehydroretronecine (B1196577) (DHR), a reactive pyrrolic metabolite, and N-oxygenation to yield rinderine N-oxide.

While N-oxidation is often considered a detoxification pathway for xenobiotics, the case of riddelliine is more complex. Rinderine N-oxide can be reduced back to the parent alkaloid, riddelliine, both systemically under hypoxic conditions and by the gut microbiota. This retro-conversion means that rinderine N-oxide can act as a reservoir for the parent toxin, contributing to its overall genotoxic and carcinogenic potential. Both riddelliine and rinderine N-oxide, through its conversion to riddelliine, can lead to the formation of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts, which are believed to be the primary initiators of carcinogenesis.

This guide will delve into the quantitative aspects of rinderine N-oxide formation, the experimental methods used to study this metabolic process, and the downstream cellular consequences of riddelliine metabolism.

Quantitative Data on Riddelliine Metabolism

The metabolism of riddelliine is a complex process involving competing pathways. The following tables summarize the available quantitative data on the formation of its major metabolites, rinderine N-oxide and DHP, in liver microsomes, as well as the kinetics of the retro-reduction of rinderine N-oxide.

Table 1: In Vitro Metabolism of Riddelliine in Human and Rat Liver Microsomes

| Species | Metabolite | Rate of Formation (nmol/min/mg protein) | Reference |

| Human | Rinderine N-oxide | 0.03 - 0.15 | [1] |

| Human | DHP | 0.20 - 0.62 | [1] |

| Rat (Female F344) | Rinderine N-oxide | Comparable to human | [1] |

| Rat (Female F344) | DHP | Comparable to human | [1] |

Table 2: Michaelis-Menten Kinetic Parameters for DHP Formation from Riddelliine

| Species | Km (mM) | Vmax (nmol/min/mg protein) | Reference |

| Human (Female) | 0.66 ± 0.08 | 1.70 ± 0.09 | [1] |

| Rat (Female F344) | 0.37 ± 0.05 | 0.48 ± 0.03 | [1] |

Note: Specific Km and Vmax values for the N-oxygenation of riddelliine to rinderine N-oxide are not currently available in the literature. The data for the competing DHP formation pathway are provided for context.

Table 3: Michaelis-Menten Kinetic Parameters for the Reduction of Rinderine N-oxide to Riddelliine by Rat Fecal Microbiota (Anaerobic Conditions)

| Parameter | Value | Reference |

| Km (µM) | Value not explicitly stated in snippets | [2] |

| Vmax (µmol/h/g feces) | Value not explicitly stated in snippets | [2] |

Table 4: In Vivo DNA Adduct Levels in F344 Rats

| Compound Administered | Dose | Adduct Level (adducts/107 nucleotides) | Reference |

| Riddelliine | 1.0 mg/kg for 3 days | 103.7 ± 2.4 (2.6-fold higher than N-oxide) | [3][4] |

| Rinderine N-oxide | 1.0 mg/kg for 3 days | 39.9 ± 0.6 | [3][4] |

Experimental Protocols